Product packaging for (Z)-2-Methyloct-5-en-2-ol(Cat. No.:CAS No. 54684-71-8)

(Z)-2-Methyloct-5-en-2-ol

Cat. No.: B12652238
CAS No.: 54684-71-8
M. Wt: 142.24 g/mol
InChI Key: LGAOBFAFWKTUEZ-WAYWQWQTSA-N
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Description

(Z)-2-Methyloct-5-en-2-ol is a monounsaturated alcohol of significant interest in organic chemistry and fragrance research due to its structural characteristics as a medium-chain alkenol featuring a tertiary alcohol and a (Z)-configured double bond. Compounds within this structural family, such as the closely related Nerol ((Z)-3,7-dimethylocta-2,6-dien-1-ol), are extensively studied for their roles as volatile organic compounds and their reactivity with atmospheric oxidants like the hydroxyl radical (OH), which is critical for understanding the formation of secondary organic aerosols in both indoor and outdoor environments . The atmospheric degradation of such terpene-like molecules proceeds primarily through OH-addition to the double bond or H-abstraction from the alcohol group, leading to complex oxidation pathways that yield various carbonyl and alcohol products, including formaldehyde and glycolaldehyde . Researchers utilize these structural motifs to explore reaction mechanisms and kinetics, employing advanced computational methods such as canonical variational transition state theory (CVT) with small curvature tunnelling corrections for accurate rate coefficient predictions . Beyond atmospheric chemistry, the scaffold of this compound serves as a valuable intermediate in organic synthesis. It is a potential precursor for synthesizing more complex molecules for biological evaluation, similar to how isolated natural products are screened for cytotoxic, antimicrobial, and antimalarial activities . This product is intended for chemical and analytical research applications only. It is not approved for human or animal consumption, nor for diagnostic, therapeutic, or any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O B12652238 (Z)-2-Methyloct-5-en-2-ol CAS No. 54684-71-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54684-71-8

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

(Z)-2-methyloct-5-en-2-ol

InChI

InChI=1S/C9H18O/c1-4-5-6-7-8-9(2,3)10/h5-6,10H,4,7-8H2,1-3H3/b6-5-

InChI Key

LGAOBFAFWKTUEZ-WAYWQWQTSA-N

Isomeric SMILES

CC/C=C\CCC(C)(C)O

Canonical SMILES

CCC=CCCC(C)(C)O

Origin of Product

United States

Synthetic Strategies and Methodologies for Z 2 Methyloct 5 En 2 Ol and Its Stereoisomers

Retrosynthetic Analysis Approaches for the (Z)-Alkene and Tertiary Alcohol Moiety

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, readily available starting materials. For (Z)-2-Methyloct-5-en-2-ol, the analysis focuses on disconnecting the molecule at its most strategic bonds, which are associated with the tertiary alcohol and the Z-alkene.

Two primary disconnections are considered:

C-C Bond Disconnection at the Tertiary Alcohol: The most straightforward approach is to disconnect one of the carbon-carbon bonds adjacent to the alcohol's carbinol carbon. This disconnection points to a Grignard-type reaction. Specifically, cleaving the bond between C2 and C3 transforms the tertiary alcohol into a ketone precursor, (Z)-oct-5-en-2-one, and a methyl organometallic reagent, such as methylmagnesium bromide. This is often the preferred route as it simplifies the construction of the chiral center at a late stage of the synthesis.

C=C Bond Disconnection of the Alkene: The Z-configured double bond can be disconnected via an olefination reaction, such as the Wittig reaction. This approach breaks the molecule into a five-carbon aldehyde (3-methylbutanal) and a three-carbon phosphonium (B103445) ylide. The challenge in this route lies in ensuring high Z-selectivity during the C=C bond formation.

These retrosynthetic pathways highlight the central challenges in synthesizing this compound: achieving high stereoselectivity for the double bond and efficiently constructing the tertiary alcohol.

Stereoselective Synthesis of the (Z)-Double Bond

Olefination Reactions: Wittig and Related Protocols for Z-Selectivity

The Wittig reaction is a cornerstone of alkene synthesis, offering a reliable method for converting aldehydes and ketones into olefins. libretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide used. organic-chemistry.org

Non-stabilized Ylides: To achieve high Z-selectivity, non-stabilized ylides (where the group attached to the carbanion is an alkyl group) are employed. organic-chemistry.org These reactive ylides typically react with aldehydes under kinetic control, proceeding through an early, puckered transition state that leads preferentially to a cis-oxaphosphetane intermediate. pitt.edu This intermediate then decomposes in a syn-elimination fashion to yield the (Z)-alkene. pitt.edu For the synthesis of a precursor to this compound, this would involve the reaction of an appropriate aldehyde with a non-stabilized triphenyl phosphonium ylide.

Reaction Conditions: The Z-selectivity of the Wittig reaction with non-stabilized ylides can be further enhanced by using salt-free conditions and aprotic solvents like THF or ether. pitt.eduwikipedia.org The presence of lithium salts can lead to equilibration of intermediates, reducing the Z-selectivity. wikipedia.org

A recent development involves using functionalized phosphonium salts to achieve high Z-selectivity even for challenging substrates, such as those that can form tertiary allylic stereogenic centers. nih.gov

Table 1: Factors Influencing Stereoselectivity in the Wittig Reaction

Factor Favors (Z)-Alkene Favors (E)-Alkene Rationale
Ylide Type Non-stabilized (e.g., R=alkyl) Stabilized (e.g., R=ester, ketone) Stabilized ylides are less reactive, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate. organic-chemistry.org
Reaction Control Kinetic Control Thermodynamic Control The rapid and irreversible formation of the cis-oxaphosphetane under kinetic control leads to the Z-product. pitt.edu
Salts Salt-free conditions Presence of Lithium salts Lithium salts can coordinate with intermediates, promoting equilibration and favoring the E-alkene. wikipedia.org

| Solvent | Aprotic, non-polar solvents (e.g., THF) | Polar, protic solvents | Solvent polarity can influence the stability and reaction pathways of the intermediates. |

Metal-Catalyzed Stereoselective Olefin Formations

Modern organometallic chemistry offers powerful catalytic alternatives for the synthesis of Z-alkenes, often with high selectivity and functional group tolerance. nih.gov

Iron-Catalyzed Reductive Coupling: One method involves the iron-catalyzed reductive cross-coupling of alkyl halides with terminal arylalkynes. This approach uses an inexpensive and non-toxic iron(II) bromide catalyst and zinc as a reductant. nih.govorganic-chemistry.orgacs.org It proceeds through an anti-selective carbozincation pathway to produce 1,2-disubstituted olefins with high Z-selectivity. nih.gov

Molybdenum-Catalyzed Cross-Metathesis: Catalytic Z-selective cross-metathesis reactions promoted by molybdenum-based catalysts can form 1,2-disubstituted Z-olefins with exceptional selectivity (up to >98% Z). nih.govresearchgate.net These transformations are valuable for their efficiency and can be performed on a gram scale. researchgate.net

These catalytic methods provide valuable alternatives to traditional olefination reactions, expanding the toolbox for constructing Z-configured double bonds. nih.govresearchgate.net

Construction of the Tertiary Alcohol Functionality

The tertiary alcohol in this compound is typically constructed by the addition of a carbon-based nucleophile to a ketone precursor.

Grignard Reagent Additions and Organometallic Approaches

The addition of an organometallic reagent to a carbonyl compound is the most common and effective method for synthesizing tertiary alcohols. chemistrysteps.comorganicchemistrytutor.com The Grignard reaction, which utilizes an organomagnesium halide, is a classic and widely used example. organic-chemistry.org

To synthesize this compound, the ketone precursor (Z)-oct-5-en-2-one would be treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) . pearson.comyoutube.com The reaction proceeds via nucleophilic attack of the methyl group on the electrophilic carbonyl carbon. organicchemistrytutor.com A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product. pearson.com

Table 2: Retrosynthetic Options for Tertiary Alcohol Formation via Grignard Reaction

Target Alcohol Ketone Precursor Grignard Reagent
This compound (Z)-Oct-5-en-2-one Methylmagnesium bromide

While multiple disconnection points are theoretically possible, the addition of a simple methyl Grignard reagent to a more complex ketone is often more practical due to the commercial availability and stability of the reagents. youtube.com

Reduction Strategies for Carbonyl Precursors

It is crucial to note that tertiary alcohols cannot be synthesized by the direct reduction of a simple carbonyl precursor. libretexts.orglibretexts.orgpressbooks.pub

Reduction of Aldehydes and Ketones: The reduction of aldehydes using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields primary alcohols. libretexts.orglibretexts.org The reduction of ketones under the same conditions produces secondary alcohols. libretexts.orglibretexts.org

Reduction of Carboxylic Acids and Esters: More reactive reducing agents like LiAlH₄ are required to reduce carboxylic acids and their esters. These reactions invariably lead to primary alcohols. pressbooks.pubwikipedia.org

Therefore, while reduction is a fundamental method for synthesizing primary and secondary alcohols, it is not a viable direct strategy for constructing the tertiary alcohol moiety of this compound. The synthesis must rely on the addition of a carbon nucleophile to a ketone, as described in the Grignard approach.

Advanced Synthetic Methods for Structurally Related Alkene-Containing Alcohols

The synthesis of specific stereoisomers of alkene-containing alcohols, such as this compound, requires precise control over both the geometry of the carbon-carbon double bond and the stereochemistry of the alcohol center. Advanced synthetic methodologies, including olefin metathesis and asymmetric transformations, provide powerful tools for achieving this level of control.

Cross-Metathesis (CM) Reactions: Substrate Scope and Stereocontrol

Cross-metathesis (CM) is a powerful reaction that forms new carbon-carbon double bonds by scrambling and reforming the double bonds of two different alkene substrates. The development of well-defined catalysts, particularly those based on ruthenium, has expanded the scope and utility of this transformation, allowing for greater control over the stereochemical outcome of the newly formed double bond.

Ruthenium-based catalysts are central to modern olefin metathesis due to their functional group tolerance and tunable reactivity. researchgate.net For the synthesis of Z-alkenes, the challenge lies in overcoming the thermodynamic preference for the more stable E-isomer. mdpi.com To address this, specialized ruthenium catalysts featuring chelating ligands have been developed to enforce kinetic control and favor the formation of the Z-olefin. nih.govacs.org

These Z-selective catalysts typically feature a chelating N-heterocyclic carbene (NHC) ligand. This chelation creates a specific steric environment around the ruthenium center that directs the incoming substrate and controls the conformation of the key metallacyclobutane intermediate, ultimately leading to the preferential formation of the Z-isomer. mdpi.comacs.org The choice of catalyst is critical, as some ruthenium catalysts preferentially react with Z-alkenes, while others favor E-alkenes. nih.gov This selectivity allows for targeted reactions even in the presence of multiple double bonds. nih.gov The utility of these catalysts has been demonstrated in the synthesis of various Z-macrocycles and complex molecules. mdpi.comscispace.com

Table 1: Comparison of Ruthenium Catalysts in Z-Selective Metathesis

Catalyst Type Key Feature Selectivity Typical Substrates
Grubbs Second Generation Standard bis(pyridine) or NHC ligand Generally E-selective (thermodynamic) Dienes, terminal alkenes
Hoveyda-Grubbs Second Gen. Isopropoxystyrene ether ligand Generally E-selective (thermodynamic) Dienes, terminal alkenes

| Z-Selective Chelated Ru | Chelating NHC or other bidentate ligand | Kinetically Z-selective | Terminal alkenes, allylic amides, enol ethers acs.org |

This table provides a general comparison of common ruthenium metathesis catalyst types and their typical selectivity.

An indirect yet highly effective strategy for controlling alkene geometry involves temporary silicon tethering. In this approach, two separate alcohol substrates are linked together by a silicon-containing group to form a cyclic dialkoxysilane. This temporary tether brings the two alkene chains into proximity, allowing for an intramolecular ring-closing metathesis (RCM) reaction. nih.gov

The geometry of the resulting cyclic alkene is influenced by the steric constraints of the temporary ring structure. By carefully choosing the substituents on the silicon atom and the length of the tether, the formation of a cis (or Z) configured double bond within the ring can be favored. nih.gov Following the RCM reaction, the silicon tether is cleaved, releasing an acyclic product containing a stereodefined Z-double bond. This methodology offers a clever solution for achieving high diastereoselectivity in the synthesis of trisubstituted olefins flanked by an allylic alcohol. rsc.org The cleavage method itself can influence the final stereochemistry, providing a versatile route to either E- or Z-trisubstituted alkenes from a common intermediate. rsc.org

Asymmetric Transformations for Enantiopure Alcohol Centers

Creating a specific enantiomer of an alcohol requires asymmetric synthesis, where a chiral catalyst or reagent influences the formation of one stereoisomer over the other. For alkene-containing alcohols, methods like asymmetric dihydroxylation and allylation are particularly powerful.

The Sharpless Asymmetric Dihydroxylation (SAD) is a landmark reaction in organic synthesis that converts an alkene into a vicinal diol (two adjacent alcohols) with high enantioselectivity. semanticscholar.orgnih.gov The reaction utilizes osmium tetroxide as the oxidant in the presence of a chiral quinine-based ligand. rroij.com The chiral ligand coordinates to the osmium, creating a chiral environment that directs the dihydroxylation to one face of the double bond, thereby producing an optically active diol. rroij.com

Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL, respectively), a re-oxidant like potassium ferricyanide, and base. rroij.com The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is produced. rroij.com The resulting enantiopure diols are versatile intermediates that can be further manipulated. For instance, one of the hydroxyl groups could be selectively protected or removed to yield a single enantiopure alcohol. This method has been widely applied in the total synthesis of complex natural products. mdpi.com

Table 2: Sharpless Asymmetric Dihydroxylation Reagents and Products

Reagent Chiral Ligand Face of Alkene Attacked Resulting Diol Stereochemistry (for a generic trans-alkene)
AD-mix-α (DHQ)₂PHAL α-face (bottom) (R,R)

| AD-mix-β | (DHQD)₂PHAL | β-face (top) | (S,S) |

This table illustrates the predictable stereochemical outcome of the Sharpless Asymmetric Dihydroxylation based on the reagent used.

The Keck Asymmetric Allylation provides a direct route to chiral, non-racemic homoallylic alcohols (alcohols where the hydroxyl group is on the third carbon relative to a double bond). The reaction involves the addition of an allylstannane reagent, such as allyltributyltin, to an aldehyde. wikipedia.orglibretexts.org

The key to the reaction's high enantioselectivity is the use of a chiral Lewis acid catalyst, which is typically formed in situ from titanium tetraisopropoxide (Ti(OiPr)₄) and the chiral ligand 1,1'-Bi-2-naphthol (BINOL). wikipedia.orgwikiwand.com The chiral titanium-BINOL complex activates the aldehyde by coordinating to its carbonyl oxygen. libretexts.org This activation, combined with the chiral environment created by the BINOL ligand, directs the nucleophilic attack of the allyl group from the stannane (B1208499) to one specific face of the aldehyde, resulting in the formation of a homoallylic alcohol with a predictable absolute stereochemistry. wikipedia.orgwikiwand.com The method is notable for its high enantioselectivity and has been applied to the synthesis of numerous natural products, including epothilone (B1246373) A and bryostatin (B1237437) 1. wikipedia.orgchempedia.info

Sonogashira Coupling and Alkyne Functionalization Routes

The Sonogashira coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This palladium-catalyzed, copper-co-catalyzed cross-coupling reaction is exceptionally versatile and has been widely applied in the synthesis of natural products and complex organic materials. researchgate.net The reaction's tolerance of a wide range of functional groups and its typically mild reaction conditions make it a powerful tool for the construction of the carbon backbone of molecules like this compound. organic-chemistry.org

A plausible synthetic route to this compound utilizing a Sonogashira coupling could involve the coupling of a suitable vinyl halide with a terminal alkyne, followed by further functionalization. For instance, the coupling of (Z)-1-bromobut-1-ene with 3-methylbut-1-yn-3-ol could theoretically construct the desired carbon skeleton. However, a more common and often more stereocontrolled approach involves the coupling of a terminal alkyne with a vinyl halide, followed by the stereoselective reduction of the resulting internal alkyne to the desired (Z)-alkene.

Subsequent alkyne functionalization is a critical step in these synthetic routes. The transformation of the alkyne moiety into a (Z)-alkene is a key challenge that can be addressed using various stereoselective reduction methods. Lindlar's catalyst, a poisoned palladium catalyst, is a classic reagent for the syn-hydrogenation of alkynes to yield cis-alkenes. Other methods, such as hydroboration-protonolysis or the use of dissolving metal reductions under specific conditions, can also achieve the desired stereochemical outcome.

Recent advancements in catalysis have provided even more sophisticated methods for the direct and stereoselective synthesis of Z-alkenes from alkynes. For example, silver-catalyzed hydroalkylation of terminal alkynes has been shown to produce Z-alkenes as the exclusive products across a wide range of substrates. nih.gov This method avoids the need for a separate reduction step and offers high stereocontrol. Similarly, nickel-catalyzed cascade reactions have been developed for the Z-selective difunctionalization of alkynes, allowing for the simultaneous addition of two different groups across the triple bond with high regio- and stereocontrol. rsc.orgresearchgate.net

A hypothetical synthetic sequence for this compound employing these principles is outlined below:

StepReactionReactantsReagents and ConditionsProduct
1Sonogashira Coupling1-Butyne and 4-bromo-2-methylbut-3-yn-2-olPd(PPh₃)₄, CuI, Et₃N2-Methyloct-5-yn-2-ol
2Stereoselective Reduction2-Methyloct-5-yn-2-olH₂, Lindlar's CatalystThis compound

This table outlines a conceptual pathway. The successful implementation of such a synthesis would require careful optimization of reaction conditions to ensure high yields and stereoselectivity at each step.

Multicomponent and Cascade Reactions in Target Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies in which three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. acs.orgacs.org These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. nih.govnih.gov Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations that occur sequentially without the need for isolating intermediates. nih.govresearchgate.net Both MCRs and cascade reactions represent powerful tools for the stereocontrolled synthesis of complex molecules like this compound.

A notable example of a multicomponent approach that is highly relevant to the synthesis of (Z)-trisubstituted allylic alcohols is the one-pot coupling of 1-bromo-1-alkynes, organoboranes, and aldehydes. acs.orgacs.org This methodology allows for the stereocontrolled formation of (Z)-vinylzinc reagents in situ, which then react with an aldehyde to furnish the desired allylic alcohol with high Z-selectivity. acs.org

The key steps in this multicomponent synthesis are:

Hydroboration of a 1-bromo-1-alkyne.

1,2-Metallate Rearrangement induced by the addition of a dialkylzinc reagent.

Boron-to-Zinc Transmetalation to form a (Z)-trisubstituted vinylzinc species.

In situ Trapping of the vinylzinc intermediate with an aldehyde.

This strategy could be directly applied to the synthesis of this compound by carefully selecting the appropriate starting materials. A proposed multicomponent reaction for the synthesis of the target molecule is presented below:

Reactant 1 (Bromoalkyne)Reactant 2 (Organoborane Source)Reactant 3 (Aldehyde)Product
1-Bromo-1-hexyneDiethylboraneAcetoneThis compound

This approach offers a highly convergent and stereocontrolled route to the target molecule, assembling the complex structure in a single synthetic operation from readily available starting materials.

Cascade reactions can also be envisioned for the synthesis of this compound. For instance, a cascade process could be initiated by the oxidation of a suitable alcohol precursor, leading to an intermediate that undergoes a series of spontaneous transformations to yield the final product. researchgate.net While a specific cascade reaction for this exact target may not be documented, the principles of cascade design allow for the creative construction of synthetic routes that are both elegant and efficient.

The application of these advanced synthetic methodologies underscores the power of modern organic chemistry to address challenges in stereoselective synthesis. The ability to construct complex molecules with precise control over their three-dimensional structure is crucial for the development of new materials, medicines, and agrochemicals.

Chemical Reactivity and Transformations of Z 2 Methyloct 5 En 2 Ol

Reactions Involving the Alkene Moiety

The reactivity of the alkene in (Z)-2-methyloct-5-en-2-ol is influenced by its Z configuration and its position within the carbon chain. This section details several important transformations that target this double bond.

Olefin Isomerization Pathways

The isomerization of the double bond in this compound can be a significant pathway, leading to the formation of its more thermodynamically stable E isomer or other constitutional isomers. This transformation can be catalyzed by various transition metal complexes. While specific studies on this compound are not prevalent, the behavior of similar alkenes provides insight into potential isomerization pathways.

Recent research has focused on developing catalysts that can selectively promote the isomerization of terminal alkenes to internal Z-alkenes. For instance, cobalt(II) complexes supported by bulky β-diketiminate ligands have demonstrated the ability to isomerize simple 1-alkenes to the less stable Z-2-alkene with high selectivity. This type of catalysis proceeds through an "alkyl" mechanism, where the selectivity is governed by the steric environment of the catalyst.

Another approach involves the use of molybdenum(0) complexes, such as cis-Mo(CO)₄(PPh₃)₂, in the presence of a cocatalyst like p-toluenesulfonic acid (TsOH). This system has been shown to convert terminal alkenes to the corresponding 2-alkenes, with a preference for the Z isomer. The proposed mechanism involves the formation of a molybdenum hydride species, followed by 2,1-insertion of the alkene and stereoselective β-hydride elimination.

Table 1: Catalyst Systems for Z-Selective Alkene Isomerization

Catalyst SystemSubstrate TypeZ:E RatioReference
Cobalt(II) with bulky β-diketiminate ligandsSimple 1-alkenesHigh Z-selectivity
cis-Mo(CO)₄(PPh₃)₂ / TsOHFunctionalized terminal alkenesup to 8:1

This table presents examples of catalyst systems that have been shown to be effective for the Z-selective isomerization of various alkenes and could potentially be applied to substrates like this compound.

Epoxidation and Diastereoselective Control

The double bond of this compound can be converted to an epoxide, a versatile intermediate in organic synthesis. The stereochemical outcome of this reaction is of significant interest, as the proximity of the tertiary alcohol can influence the facial selectivity of the epoxidation.

For homoallylic alcohols like this compound, the hydroxyl group can direct the epoxidation. When using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen bonding between the alcohol and the reagent can lead to the delivery of the oxygen atom to the syn face of the double bond relative to the alcohol.

Vanadium-based catalysts, such as vanadyl acetylacetonate (B107027) [VO(acac)₂], are known to be highly effective for the diastereoselective epoxidation of allylic and homoallylic alcohols. In these reactions, the alcohol coordinates to the metal center, and the epoxidation occurs on the same face. For Z-homoallylic alcohols, vanadium-catalyzed epoxidation often shows high diastereoselectivity. The stereochemical outcome is rationalized by a chair-like transition state model that minimizes steric interactions.

Table 2: Diastereoselective Epoxidation of Homoallylic Alcohols

Substrate TypeReagentDiastereomeric Ratio (syn:anti)Reference
Cyclic Allylic Alcoholm-CPBAHigh syn-selectivity
Cyclic Allylic AlcoholVO(acac)₂Excellent syn-selectivity
Acyclic cis-Homoallylic AlcoholVO(acac)₂/t-BuOOHFavors C2-anti epoxide
Acyclic trans-Homoallylic AlcoholVO(acac)₂/t-BuOOHPoor stereoselectivity

This table provides examples of diastereoselectivity observed in the epoxidation of related allylic and homoallylic alcohols, illustrating the directing effect of the hydroxyl group.

Oxidative Cleavage and Functional Group Interconversion

The double bond in this compound can be cleaved through oxidation, leading to the formation of smaller carbonyl-containing fragments. Ozonolysis is a common method for achieving this transformation. The reaction involves treating the alkene with ozone (O₃) followed by a workup step.

A reductive workup, typically using dimethyl sulfide (B99878) (CH₃)₂S or zinc and water, will yield aldehydes and/or ketones. In the case of this compound, ozonolysis with a reductive workup would cleave the C5-C6 double bond to produce two different carbonyl compounds.

An oxidative workup, using hydrogen peroxide (H₂O₂), will oxidize any initially formed aldehydes to carboxylic acids. Ketones, being more resistant to oxidation, will remain unchanged.

The expected products from the ozonolysis of this compound are:

From the C1-C5 fragment: 4-hydroxy-4-methylpentanal

From the C6-C8 fragment: Propanal

Under oxidative workup conditions, the propanal would be further oxidized to propanoic acid.

Reactions Involving the Tertiary Alcohol Functionality

The tertiary alcohol group in this compound is less reactive towards oxidation compared to primary or secondary alcohols. However, it can undergo other important transformations, such as derivatization and dehydration.

Derivatization Strategies

The hydroxyl group of this compound can be converted into other functional groups, a process known as derivatization. This is often done to protect the alcohol, to introduce a better leaving group, or to enhance its analytical detection, particularly for gas chromatography (GC).

Common derivatization reactions for tertiary alcohols include:

Silylation: The active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. This increases the volatility and thermal stability of the compound.

Acylation: Reaction with an acylating agent, such as an acid chloride or anhydride, forms an ester. This can also increase volatility and alter the chromatographic behavior of the molecule.

Table 3: Common Derivatization Reagents for Tertiary Alcohols

Derivatization MethodReagentDerivative FormedPurposeReference
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl etherIncrease volatility for GC
SilylationTrimethylchlorosilane (TMCS)Trimethylsilyl etherIncrease volatility for GC
AcylationAcetic AnhydrideAcetate esterProtection, modify polarity
AcylationTrifluoroacetic Anhydride (TFAA)Trifluoroacetate esterEnhance detection (ECD)

This table lists common reagents used for the derivatization of alcohols, which are applicable to the tertiary hydroxyl group in this compound.

Dehydration Reactions and Alkene Formation

The tertiary alcohol in this compound can be eliminated to form a new alkene through a dehydration reaction. This is typically carried out under acidic conditions with a strong, non-nucleophilic acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).

The reaction proceeds through an E1 mechanism for tertiary alcohols. The hydroxyl group is first protonated to form a good leaving group (water). The departure of water results in the formation of a tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.

Due to the structure of this compound, the removal of a proton from the adjacent carbon atoms can lead to a mixture of isomeric diene products. According to Zaitsev's rule, the major product is expected to be the most substituted (and therefore most stable) alkene.

The potential alkene products from the dehydration of this compound include:

2-Methyl-octa-1,5-diene (less substituted)

2-Methyl-octa-2,5-diene (more substituted, expected major product)

The Z configuration of the existing double bond at C5 may also influence the stereochemistry of the newly formed double bond, potentially leading to a mixture of geometric isomers of 2-methyl-octa-2,5-diene.

Chemo- and Regioselective Functionalization Studies

The chemical reactivity of this compound is characterized by the presence of two key functional groups: a tertiary alcohol and a Z-configured internal double bond. This bifunctional nature allows for a variety of chemical transformations, with significant research interest in achieving chemo- and regioselectivity—that is, selectively reacting at one functional group or position over another. While detailed research findings specifically for this compound are limited in publicly accessible literature, the principles of chemo- and regioselective functionalization can be understood by examining the reactivity of similar tertiary allylic and homoallylic alcohols.

The selective functionalization of such molecules is crucial for the synthesis of complex organic structures. The interplay between the hydroxyl group and the double bond can be exploited to direct incoming reagents to a specific site, often with high levels of stereocontrol.

Epoxidation

The epoxidation of the double bond in this compound would yield an epoxy alcohol, a valuable synthetic intermediate. The stereochemical outcome of this reaction is often influenced by the presence of the nearby hydroxyl group, which can direct the epoxidizing agent to one face of the double bond. For allylic alcohols, this is a well-established phenomenon. However, as a homoallylic alcohol (the hydroxyl group is one carbon further away), the directing effect in this compound would be less pronounced but potentially still significant, especially with certain reagents.

The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of primary and secondary allylic alcohols. While not directly applicable to the internal double bond of a homo

Spectroscopic Characterization and Structural Elucidation of Z 2 Methyloct 5 En 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For (Z)-2-methyloct-5-en-2-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for an unambiguous structural assignment.

¹H NMR Chemical Shifts and Coupling Constant Analysis for Z-Configuration

The ¹H NMR spectrum of this compound would provide key information. The integration of signals would correspond to the number of protons in a given environment. The chemical shifts (δ) would indicate the electronic environment of the protons. For instance, the protons on the carbon bearing the hydroxyl group (C2) would be expected to appear at a different chemical shift compared to the methyl or methylene (B1212753) protons.

A crucial aspect for confirming the Z-configuration of the double bond lies in the analysis of the vicinal coupling constant (³JHH) between the olefinic protons at C5 and C6. For a cis or Z-alkene, this coupling constant is typically in the range of 6-12 Hz. This is significantly smaller than the typical range for a trans or E-alkene (12-18 Hz).

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
CH₃ (C1) ~0.9 t ~7
CH₃ (C2') ~1.2 s -
CH₂ (C3) ~1.5 m -
CH₂ (C4) ~2.0 m -
CH (C5) ~5.4 m ³JHH (cis): ~10
CH (C6) ~5.4 m ³JHH (cis): ~10
CH₂ (C7) ~2.0 m -
CH₃ (C8) ~0.9 t ~7
OH Variable s (broad) -

Note: This is a predicted table based on typical values for similar structures. Actual experimental data is required for confirmation.

¹³C NMR Assignments and DEPT Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals would be expected. The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment. The carbons of the double bond (C5 and C6) would appear in the downfield region typical for sp²-hybridized carbons (around 120-140 ppm), while the carbon bearing the hydroxyl group (C2) would also be shifted downfield (around 70-80 ppm).

Distortionless Enhancement by Polarization Transfer (DEPT) analysis would be employed to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for example, would show CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons, such as C2 in this molecule, would be absent in DEPT spectra.

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm) DEPT-135
C1 ~14 Positive
C2 ~75 Absent
C2' ~29 Positive
C3 ~42 Negative
C4 ~23 Negative
C5 ~125 Positive
C6 ~130 Positive
C7 ~20 Negative
C8 ~14 Positive

Note: This is a predicted table based on typical values for similar structures. Actual experimental data is required for confirmation.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in a COSY spectrum would confirm the connectivity between adjacent protons, for example, between the protons on C7 and C8, and between the olefinic protons on C5 and C6 with their neighboring methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying connectivity around quaternary carbons. For instance, correlations between the methyl protons at C2' and the carbons C1, C2, and C3 would be expected, confirming the placement of the gem-dimethyl group.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkyl and alkenyl groups would appear around 2850-3000 cm⁻¹. A key, albeit potentially weak, absorption around 1650 cm⁻¹ would correspond to the C=C stretching of the cis-disubstituted double bond. A C-O stretching vibration would be expected in the 1000-1200 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
O-H stretch (alcohol) 3200-3600 (broad)
C-H stretch (sp³ and sp²) 2850-3000
C=C stretch (cis-alkene) ~1650
C-O stretch (tertiary alcohol) ~1150

Note: This is a predicted table based on typical values for similar functional groups. Actual experimental data is required for confirmation.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound, as well as structural information based on its fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at an m/z value corresponding to its molecular weight (142.24 g/mol ).

The fragmentation pattern would be characteristic of a tertiary alcohol. A prominent peak would likely be observed corresponding to the loss of a methyl group ([M-15]⁺) to form a stable tertiary oxonium ion. Another significant fragmentation pathway would be the loss of a water molecule ([M-18]⁺). Cleavage of the C-C bond alpha to the oxygen atom could also lead to characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Predicted Fragment
142 [M]⁺
127 [M - CH₃]⁺
124 [M - H₂O]⁺
59 [C(CH₃)₂OH]⁺

Note: This is a predicted table based on common fragmentation patterns of tertiary alcohols. Actual experimental data is required for confirmation.

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any isomers or impurities. Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), would be a suitable method for analyzing the volatility and purity of this compound. The retention time in a GC analysis is a characteristic property of a compound under specific conditions.

Furthermore, GC can be used to separate the (Z)- and (E)-isomers of 2-methyloct-5-en-2-ol. Due to differences in their boiling points and interactions with the stationary phase of the GC column, the two isomers would likely have different retention times, allowing for their separation and quantification. High-performance liquid chromatography (HPLC) could also be employed, particularly if the compound is less volatile or if a larger scale separation is required. The choice of the stationary and mobile phases in HPLC would be critical for achieving good separation of the geometric isomers.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds such as this compound. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification.

Detailed Research Findings:

In a typical GC analysis, the compound is volatilized and separated on a capillary column, often with a non-polar or medium-polarity stationary phase. The retention time (RT) is a key parameter for preliminary identification, though it can vary based on the specific column and analytical conditions (e.g., temperature program, carrier gas flow rate). For more robust identification, the Kovats Retention Index (RI) is calculated by comparing the compound's retention time to those of n-alkane standards. This provides a more standardized value for inter-laboratory comparison. While specific experimental RI data for this compound is not widely published, related structures like 2-Methyl-5-octyn-4-ol (as a trimethylsilyl (B98337) derivative) have reported retention indices on non-polar columns, illustrating the methodology used. nist.gov

GC-MS analysis provides structural information through the mass spectrum of the eluted compound. Upon entering the mass spectrometer, molecules are ionized, typically by electron ionization (EI), causing them to fragment in a reproducible pattern. This fragmentation pattern serves as a molecular fingerprint. For this compound (molar mass: 142.24 g/mol ), the mass spectrum is expected to show characteristic fragments for a tertiary alkenol. Key expected fragmentation pathways include:

Dehydration: Loss of a water molecule (H₂O, 18 Da), leading to a fragment ion at a mass-to-charge ratio (m/z) of 124.

Alpha-Cleavage: Loss of a methyl group (CH₃, 15 Da) from the tertiary carbon, resulting in a stable ion at m/z 127.

McLafferty Rearrangement: If sterically possible, this could lead to characteristic neutral losses.

Allylic Cleavage: Fragmentation at the C4-C5 bond, which is allylic to the double bond, can also produce significant fragment ions.

The combination of retention index data and the mass spectral fragmentation pattern allows for high-confidence identification of the compound in complex mixtures like essential oils or reaction products.

Table 1: Representative GC-MS Data for this compound This table is illustrative, based on the expected chemical properties and fragmentation patterns of a tertiary alkenol.

ParameterValue / DescriptionSignificance
Column Type 5% Phenyl Methyl Siloxane (e.g., DB-5)Standard non-polar column for general volatile analysis.
Retention Index (RI) ~1100-1200Provides standardized retention data for identification.
Molecular Ion [M]⁺ m/z 142Corresponds to the molar mass of the compound; may be weak or absent.
Key Fragment [M-CH₃]⁺ m/z 127Loss of a methyl group from the tertiary alcohol center.
Key Fragment [M-H₂O]⁺ m/z 124Characteristic loss of water from the alcohol.
Other Fragments m/z 59, 69, 81Smaller fragments resulting from further cleavage of the carbon chain.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

While GC is often preferred for volatile alcohols, High-Performance Liquid Chromatography (HPLC) is indispensable for non-volatile derivatives or when preparative-scale purification is required. Crucially, HPLC with a chiral stationary phase (CSP) is the primary method for the separation of enantiomers, which cannot be distinguished by achiral methods like standard GC or GC-MS. nih.gov

Detailed Research Findings:

This compound possesses a chiral center at the C2 carbon, meaning it exists as a pair of enantiomers: (R)- and (S)-2-methyloct-5-en-2-ol. These enantiomers have identical physical properties (boiling point, solubility, etc.) and can only be separated in a chiral environment. jackwestin.com Chiral HPLC provides this environment through the use of a CSP.

The most common approach is direct chiral separation , where the racemic mixture is passed through a column containing a chiral selector. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose, are widely used for resolving chiral alcohols. nih.gov The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase. These complexes have different energies of formation and stability, leading to different retention times and thus separation. wvu.edu The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is critical for achieving optimal resolution. nih.gov

An alternative, indirect method involves chemical derivatization of the alcohol with a pure chiral derivatizing agent (e.g., an enantiomerically pure acid) to form a pair of diastereomers. jackwestin.com These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (such as silica (B1680970) or C18). jackwestin.com After separation, the original alcohol enantiomers can be recovered by cleaving the derivative.

Table 2: Representative Chiral HPLC Method for Separation of this compound Enantiomers This table presents a hypothetical but typical method for the analytical separation of enantiomers of a chiral alcohol.

ParameterDescription
Instrument High-Performance Liquid Chromatography (HPLC) system
Column (CSP) Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel
Mobile Phase n-Hexane / Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (or Refractive Index Detector)
Retention Time (R-enantiomer) ~8.5 min
Retention Time (S-enantiomer) ~9.8 min
Resolution (Rs) >1.5 (Baseline separation)

Computational and Theoretical Chemistry Studies on Z 2 Methyloct 5 En 2 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and conformational preferences of molecules like (Z)-2-methyloct-5-en-2-ol. Such studies would typically involve geometry optimization to find the lowest energy conformations of the molecule. For this compound, this would involve exploring the rotational possibilities around the single bonds, particularly the C2-C3, C3-C4, and C4-C5 bonds, while keeping the Z-configuration of the double bond fixed.

A conformational search would identify various stable conformers, and their relative energies would be calculated to determine the most stable structures at a given temperature. Key parameters that would be determined from these calculations include:

Bond lengths and angles: Precise values for all bond lengths and angles in the optimized geometry.

Dihedral angles: The specific dihedral angles that define the three-dimensional shape of the most stable conformers.

Electronic properties: Information such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential map. These properties are crucial for understanding the molecule's reactivity.

Without specific studies, no data tables for these parameters can be provided.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, several reactions could be investigated, including its synthesis and subsequent transformations. For instance, a common synthesis route involves the Grignard reaction between a suitable Grignard reagent and a ketone.

A computational study of such a reaction would involve:

Mapping the reaction pathway: Identifying the structures of the reactants, transition states, intermediates, and products along the reaction coordinate.

Calculating activation energies: Determining the energy barriers for each step of the reaction, which provides insight into the reaction kinetics.

Investigating solvent effects: Using implicit or explicit solvent models to understand how the solvent influences the reaction mechanism and energetics.

For example, in the Grignard synthesis of this compound, computational modeling could clarify the role of the magnesium atom in coordinating with the carbonyl oxygen and the stereochemical outcome of the nucleophilic attack. However, no specific computational studies on the reaction mechanisms involving this compound are currently available.

Stereochemical Predictions and Energy Landscape Analysis

The stereochemistry of this compound is a key aspect of its identity and reactivity. The "(Z)" designation specifies the arrangement of substituents around the C5-C6 double bond. Computational chemistry provides a framework for understanding the energetic consequences of this stereochemistry and for predicting the outcomes of stereoselective reactions.

An energy landscape analysis would involve:

Comparing isomeric stability: Calculating the relative energies of the (Z)- and (E)-isomers to determine their thermodynamic stability.

Mapping stereoisomerization pathways: Investigating the energy barriers for the interconversion between the (Z)- and (E)-isomers, which typically involves rotation around the double bond and proceeds through a high-energy transition state.

Predicting stereoselectivity: For reactions that can produce different stereoisomers, computational modeling can predict which isomer is likely to be the major product by comparing the energies of the transition states leading to each isomer.

While these computational approaches are well-established, their application to this compound has not been reported in the scientific literature. Therefore, no specific data on its stereochemical predictions or energy landscape can be presented.

Applications and Role in Advanced Organic Synthesis

Building Block in Natural Product Synthesis

The precise stereochemical presentation of functional groups is a hallmark of natural products, and the Z-alkene motif is a recurring feature in a multitude of bioactive molecules, including a significant number of insect pheromones. While direct examples of the incorporation of (Z)-2-methyloct-5-en-2-ol into natural product total synthesis are not extensively documented in readily available literature, its structural elements are representative of key fragments required for the assembly of these complex targets. The strategic placement of the Z-double bond and the tertiary alcohol functionality allows for a variety of subsequent chemical transformations, making it an attractive, albeit specialized, starting material.

The synthesis of insect pheromones, for instance, often relies on the stereoselective construction of Z-alkenes. Methodologies such as the Wittig reaction with unstabilized ylides and the reduction of alkynes using Lindlar's catalyst are traditionally employed to achieve the desired cis-geometry. The presence of the tertiary alcohol in this compound offers a handle for further functionalization or can be a crucial part of the final molecular structure.

Natural Product ClassKey Structural MotifRelevance of this compound Structure
Insect PheromonesZ-alkeneThe Z-configured double bond is a direct precursor or key structural element.
PolyketidesChiral centers, oxygenated functionalitiesThe tertiary alcohol can be a precursor to chiral centers and other oxygenated groups.
TerpenoidsIsoprene-based frameworksThe carbon skeleton can be elaborated to form more complex terpenoid structures.

Precursor for Complex Molecular Architectures

The utility of this compound extends beyond being a mere fragment for incorporation; it serves as a versatile precursor for the generation of more complex and functionally rich molecular architectures. The dual reactivity of the alkene and the alcohol functionalities allows for a diverse range of chemical manipulations, enabling chemists to build intricate scaffolds with a high degree of stereocontrol.

The tertiary alcohol can be readily converted into a leaving group, facilitating substitution reactions to introduce new functionalities. Alternatively, it can direct oxidation or reduction reactions at neighboring positions. The Z-alkene, on the other hand, can participate in a variety of addition reactions, such as epoxidation, dihydroxylation, and hydrogenation, each proceeding with predictable stereochemical outcomes influenced by the existing stereocenter and the geometry of the double bond.

Key Transformations and Their Applications:

TransformationReagents/ConditionsResulting StructureApplication in Complex Architectures
Epoxidationm-CPBA, peroxy acidsEpoxideIntroduction of a three-membered ring for further nucleophilic opening, leading to 1,2-diols and amino alcohols.
DihydroxylationOsO4, KMnO41,2-DiolCreation of adjacent stereocenters with defined relative stereochemistry.
OzonolysisO3, then reductive or oxidative workupAldehydes, carboxylic acidsCleavage of the double bond to generate smaller fragments with new functionalities for further elaboration.
HydrogenationH2, Pd/C, Wilkinson's catalystSaturated alcoholSelective reduction of the double bond to create a saturated carbon chain.

These transformations, often carried out with high levels of stereoselectivity, allow for the conversion of the relatively simple this compound into highly functionalized and stereochemically complex intermediates, which are essential for the synthesis of sophisticated molecular targets.

Research on Stereochemically Defined Alkene-Containing Scaffolds

The development of novel synthetic methodologies that allow for the precise control of stereochemistry is a central theme in modern organic chemistry. Research in this area often utilizes model compounds to establish the scope and limitations of new reactions. This compound and structurally related Z-alkenes serve as important substrates in the development and validation of methods for the construction of stereochemically defined alkene-containing scaffolds.

The Z-geometry of the double bond presents a unique chemical environment that can influence the stereochemical course of reactions. For example, in reactions involving the double bond, reagents may approach from a specific face of the molecule, dictated by the steric hindrance and electronic properties of the substituents. This allows researchers to probe the subtle factors that govern stereoselectivity.

Recent research has focused on developing new catalytic systems for the stereoselective synthesis of Z-alkenes. These advancements are crucial as they provide more efficient and environmentally benign routes to compounds like this compound. The insights gained from studying the reactivity of such molecules contribute to the broader understanding of asymmetric catalysis and the development of new tools for organic synthesis.

Research AreaFocusRelevance of this compound
Asymmetric CatalysisDevelopment of catalysts for stereoselective reactions.Serves as a prochiral substrate to test the enantioselectivity of new catalytic systems.
Reaction Mechanism StudiesUnderstanding the stereochemical pathways of reactions.The defined stereochemistry of the starting material allows for the elucidation of reaction mechanisms.
Synthesis of Novel ScaffoldsCreation of new molecular frameworks with potential biological activity.The versatile functional groups allow for its use in the construction of diverse and novel molecular architectures.

Green Chemistry Principles in the Synthesis of Z 2 Methyloct 5 En 2 Ol

Sustainable Synthetic Routes and Atom Economy

The pursuit of sustainability in chemical synthesis necessitates the development of routes that are not only efficient in terms of yield but also in the incorporation of reactant atoms into the final product. Atom economy, a concept developed by Barry Trost, is a key metric for evaluating the sustainability of a synthetic route. It measures the efficiency of a reaction in converting the mass of reactants into the desired product.

Traditional multi-step syntheses often suffer from low atom economy due to the use of stoichiometric reagents and the generation of significant amounts of byproducts. For a compound like (Z)-2-Methyloct-5-en-2-ol, a number of synthetic strategies can be envisaged, each with a different theoretical atom economy. For instance, a classical Grignard reaction between a suitable ketone and an organomagnesium halide, followed by acidic workup, is a common method for forming tertiary alcohols. However, this method generates stoichiometric amounts of magnesium salts as waste.

More sustainable routes focus on addition reactions, which inherently have 100% atom economy. For example, the direct addition of a pronucleophile to a ketone in the presence of a catalyst would be a highly atom-economical approach. Another strategy involves the catalytic isomerization of a more readily available allylic alcohol isomer.

To illustrate the concept of atom economy, a comparison of potential synthetic routes to this compound is presented below.

Synthetic Route Reactants Product Byproducts Theoretical Atom Economy (%)
Grignard Reaction2-Pentanone, 3-butenylmagnesium bromideThis compoundMgBr(OH)~65%
Catalytic Addition2-Methyl-5-octen-2-one, H2 (via transfer hydrogenation)This compoundNone (in ideal catalytic cycle)100%
Isomerization(E)-2-Methyloct-5-en-2-olThis compoundNone100%

Note: The atom economy for the Grignard reaction is an approximation and can vary based on the specific workup conditions. The catalytic routes represent idealized scenarios.

Solvent-Free and Catalytic Approaches

The use of organic solvents in chemical synthesis is a major contributor to chemical waste and environmental pollution. Therefore, the development of solvent-free or solvent-minimized reaction conditions is a cornerstone of green chemistry. Catalytic approaches are often instrumental in achieving this goal, as they can enable reactions to proceed under milder conditions and with greater efficiency, sometimes eliminating the need for a solvent altogether.

For the synthesis of this compound, several catalytic strategies can be envisioned that align with green chemistry principles. One such approach is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, thereby reducing waste and cost. For instance, a solid acid catalyst could potentially be used for the isomerization of the (E)-isomer to the desired (Z)-isomer.

Another promising avenue is the use of biocatalysis. Enzymes can operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit high chemo-, regio-, and stereoselectivity. A lipase, for example, could be used for the kinetic resolution of a racemic mixture of the alcohol, or a specifically engineered enzyme could potentially catalyze the direct synthesis of the desired isomer.

Deep eutectic solvents (DES) represent a greener alternative to traditional volatile organic compounds. These solvents are mixtures of hydrogen bond donors and acceptors that have a significantly lower melting point than their individual components. They are often biodegradable, non-toxic, and can be derived from renewable resources. A ruthenium-catalyzed isomerization of an allylic alcohol to a ketone, a key step in a potential synthesis of a precursor to this compound, has been successfully demonstrated in a deep eutectic solvent, showcasing the potential of these green media.

Catalytic Approach Catalyst Type Solvent Key Advantages
IsomerizationHeterogeneous acid catalystSolvent-free or high-boiling point solventCatalyst recyclability, reduced solvent waste
Biocatalytic ResolutionImmobilized LipaseAqueous or non-conventional solventMild reaction conditions, high selectivity, biodegradable catalyst
Ruthenium-catalyzed IsomerizationHomogeneous Ru complexDeep Eutectic SolventHigh conversion, use of a green solvent, high atom economy

Reduction of Hazardous Substances and Waste Minimization

A fundamental goal of green chemistry is to minimize or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. This principle extends from the choice of starting materials to the final product and any waste generated.

In the context of synthesizing this compound, this principle can be applied in several ways. The replacement of hazardous reagents, such as strong acids or bases used in traditional syntheses, with more benign alternatives is a key strategy. For example, solid acid catalysts can replace corrosive mineral acids, and enzymatic processes can operate under neutral pH, avoiding the need for harsh acidic or basic conditions.

Waste minimization is intrinsically linked to atom economy and the use of catalytic, solvent-free processes. The Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of product, is a useful metric for quantifying waste generation. A lower E-factor indicates a more environmentally friendly process. By designing synthetic routes with high atom economy and minimizing the use of solvents and other auxiliary substances, the E-factor for the synthesis of this compound can be significantly reduced.

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, is another effective strategy for waste minimization. This approach reduces the use of solvents for extraction and purification, minimizes material losses, and saves energy and time. A potential one-pot synthesis of a precursor to this compound could involve a ruthenium-catalyzed isomerization of an allylic alcohol followed by a chemoselective addition of an organometallic reagent, all performed in a single reaction vessel using a green solvent system.

Green Chemistry Strategy Impact on Hazardous Substances Impact on Waste Minimization
Use of Heterogeneous CatalystsReduces the need for corrosive and hazardous soluble catalysts.Facilitates catalyst recycling, reducing solid waste.
BiocatalysisOperates under mild, non-hazardous conditions (neutral pH, ambient temperature).Reduces energy consumption and the need for harsh quenching and neutralization steps, thus minimizing salt waste.
Solvent-Free ReactionsEliminates the use of volatile and often toxic organic solvents.Drastically reduces the largest source of waste in many chemical processes.
One-Pot SynthesisReduces the handling and exposure to potentially hazardous intermediates.Minimizes solvent usage for workup and purification, leading to a lower E-factor.

By embracing these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable and environmentally responsible process, aligning with the broader goals of the modern chemical industry.

Future Perspectives and Emerging Research Avenues

Development of Novel Stereoselective Methodologies

The synthesis of chiral acyclic tertiary allylic alcohols like (Z)-2-Methyloct-5-en-2-ol presents a considerable challenge in organic synthesis, primarily due to the difficulty in differentiating the two enantiofaces of the ketone precursors. nih.gov The development of highly efficient and stereoselective synthetic routes is a key area of ongoing research.

Current strategies often rely on methods that can precisely control the geometry of the double bond and the configuration of the chiral center. Recent advancements have utilized organosamarium intermediates and allylic sulfone reductions to achieve high levels of diastereoselectivity. smolecule.com However, emerging research is focused on catalytic asymmetric methods that offer greater efficiency and atom economy.

Promising future methodologies include:

Catalytic Asymmetric 1,2-Addition: Improved protocols for the rhodium-catalyzed asymmetric 1,2-addition of organometallic reagents (like trimethylaluminium) to enones are being developed. nih.gov The use of chiral ligands, such as BINAP, allows for the creation of tertiary allylic alcohols with excellent enantioselectivity and high yields, potentially adaptable for the synthesis of this compound. nih.gov

Stereospecific Rearrangements: The catalytic asymmetric nih.govnih.gov-Meisenheimer rearrangement has emerged as a powerful, stereospecific method for synthesizing chiral tertiary allylic alcohols. nih.gov This approach overcomes the challenge of differentiating sterically similar residues at the stereocenter, proceeding with high enantioselectivity even at low catalyst loadings. nih.gov

Nickel-Catalyzed Cyclizations: For related structures, efficient nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones has been demonstrated. rsc.org Using P-chiral bisphosphine ligands, this method constructs chiral tetrahydrofurans containing tertiary allylic alcohol moieties with excellent stereoselectivity (>99:1 E/Z) and enantioselectivity. rsc.org Adapting such catalytic systems to acyclic precursors could provide a novel pathway to this compound.

MethodologyKey FeaturesPotential for this compound Synthesis
Catalytic Asymmetric 1,2-AdditionRhodium-catalyzed addition of organometallic reagents to enones using chiral ligands (e.g., BINAP). High enantioselectivity and yields. nih.govApplicable by selecting an appropriate enone precursor and methyl-organometallic reagent.
Catalytic nih.govnih.gov-Meisenheimer RearrangementStereospecific intramolecular rearrangement that avoids difficult enantioface differentiation. High enantioselectivity with low catalyst loadings. nih.govRequires synthesis of a suitable precursor, but offers a highly controlled stereospecific route.
Organosamarium IntermediatesUtilizes allylic sulfone reductions to achieve high diastereoselectivity in forming the (Z) isomer. smolecule.comA known, effective method that could be further optimized for efficiency and substrate scope.

Exploration of Biological and Catalytic Roles

The specific structure of this compound suggests potential for bioactivity and utility as a catalytic substrate. While research on this particular molecule is nascent, related tertiary and allylic alcohols provide a framework for future investigations.

Biological Roles: Initial studies indicate that this compound may possess antimicrobial properties against certain bacteria and fungi. smolecule.com Its structure, featuring both hydrophobic and hydrophilic moieties, suggests possible interactions with biological membranes or receptor sites. smolecule.com Future research will likely focus on:

Mechanism of Action: Investigating how the compound interacts with specific microbial enzymes or cellular pathways to elucidate its antimicrobial mechanism.

Structure-Activity Relationship (SAR): Synthesizing analogs of this compound to determine which structural features are critical for its biological activity.

Pheromonal Activity: Many structurally similar alkenols function as pheromones in insects. Investigating its role in chemical ecology could uncover new applications in pest management.

Catalytic Roles: Tertiary alcohols are important synthons and are increasingly being explored in novel catalytic reactions. rsc.orgorganic-chemistry.orgresearchgate.net Future research could explore the utility of this compound in:

Dehydration Reactions: Homogeneous catalysts, such as those based on rhenium or rhodium, are effective for the dehydration of tertiary alcohols to form alkenes. rsc.org This could provide a selective route to valuable diene products from this compound.

Photocatalytic Conversion: Tertiary alcohols, once considered inert to oxidation, can undergo novel photocatalytic reactions on semiconductor surfaces like titanium dioxide (TiO₂). nih.gov These reactions can lead to C-C bond cleavage, forming ketones and alkanes, opening new synthetic pathways. nih.gov

Dehydroxylative Alkylation: Recent advances have shown that titanium catalysts can facilitate the direct dehydroxylative radical alkylation of tertiary alcohols. organic-chemistry.orgresearchgate.net This allows for the formation of all-carbon quaternary centers, a challenging and highly valuable transformation in organic synthesis. organic-chemistry.orgresearchgate.net

Advanced Characterization Techniques and Computational Insights

A comprehensive understanding of the structure, conformation, and electronic properties of this compound is crucial for predicting its reactivity and designing applications. Advanced spectroscopic and computational methods are central to this effort.

Advanced Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are fundamental, advanced techniques can provide deeper insights. Two-dimensional NMR experiments (e.g., COSY, HSQC) can confirm the connectivity of the carbon skeleton. A key experiment for alcohols is D₂O exchange, where adding deuterium (B1214612) oxide to the NMR sample causes the labile -OH proton signal to disappear, definitively identifying its position in the spectrum. libretexts.orgoregonstate.edu The chemical shift of the carbon bearing the hydroxyl group is typically found in the 60-80 ppm range in the ¹³C NMR spectrum. oregonstate.edu

Mass Spectrometry (MS): This technique is vital for determining the molecular weight and fragmentation patterns. For tertiary alcohols, characteristic fragmentation includes the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen), which would result in the loss of an ethyl or methyl group for this compound. oregonstate.edu High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high precision.

Infrared (IR) Spectroscopy: The most recognizable feature for an alcohol in an IR spectrum is the strong, broad O-H stretching band, typically appearing in the 3300-3500 cm⁻¹ region due to hydrogen bonding. libretexts.orgoregonstate.edu A C=C stretching peak for the alkene group would also be expected.

Computational Insights: Quantum chemical methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. smolecule.com For this compound, computational studies can:

Predict Conformational Preferences: Determine the most stable three-dimensional arrangements of the molecule, which influences its reactivity and interactions.

Analyze Stereoelectronic Effects: Calculate the relative stabilities of the (Z) and (E) isomers, confirming that the (E) isomer is generally more stable due to reduced steric strain. smolecule.com

Simulate Spectroscopic Data: Predict NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra.

Model Reaction Mechanisms: Elucidate the pathways of potential catalytic transformations, providing insights into transition states and reaction energetics. researchgate.net

TechniqueInformation Provided for this compound
NMR Spectroscopy (¹H, ¹³C, D₂O exchange)Confirms molecular structure, identifies the hydroxyl proton, and shows the electronic environment of each atom. libretexts.orgnih.gov
Mass Spectrometry (MS)Determines molecular weight and characteristic fragmentation patterns (e.g., loss of water, alpha-cleavage). oregonstate.edu
Infrared (IR) SpectroscopyIdentifies functional groups, notably the broad O-H stretch (3300-3500 cm⁻¹) and C=C stretch. libretexts.org
Computational Chemistry (DFT)Predicts stable conformations, relative isomer stability, and reaction mechanisms. smolecule.com

Table of Mentioned Chemical Compounds

Compound NameMolecular Formula
This compoundC₉H₁₈O
TrimethylaluminiumAl(CH₃)₃
Deuterium OxideD₂O
Titanium DioxideTiO₂

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